N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C10H9N7O2 and its molecular weight is 259.229. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide primarily targets the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and angiogenesis.
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activities of c-Met and VEGFR-2, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects multiple biochemical pathways. The primary pathway affected is the c-Met signaling pathway, which is involved in cell growth and survival . Additionally, the VEGFR-2 pathway, which is crucial for angiogenesis, is also affected .
Result of Action
The result of this compound’s action is the inhibition of cell growth and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Analysis
Biochemical Properties
Triazole compounds, including N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazole compounds have been shown to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O2/c18-9(6-3-11-5-14-6)13-4-7-15-16-8-10(19)12-1-2-17(7)8/h1-3,5H,4H2,(H,11,14)(H,12,19)(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWCWABXZMWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.